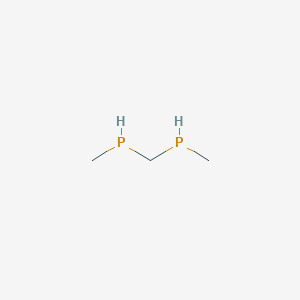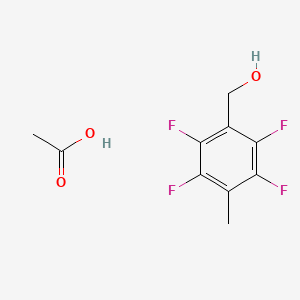![molecular formula C18H19NO3 B14367945 Benzyl [4-(3-oxobutyl)phenyl]carbamate CAS No. 92208-05-4](/img/structure/B14367945.png)
Benzyl [4-(3-oxobutyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [4-(3-oxobutyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a benzyl group, a phenyl ring substituted with a 3-oxobutyl group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [4-(3-oxobutyl)phenyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 4-(3-oxobutyl)aniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl [4-(3-oxobutyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl [4-(3-hydroxybutyl)phenyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl [4-(3-oxobutyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzyl [4-(3-oxobutyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and phenyl groups contribute to the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the 4-(3-oxobutyl) substitution, making it less complex.
Phenyl carbamate: Similar structure but without the benzyl group.
4-(3-oxobutyl)phenyl carbamate: Similar but lacks the benzyl group.
Uniqueness
Benzyl [4-(3-oxobutyl)phenyl]carbamate is unique due to the presence of both benzyl and 4-(3-oxobutyl) groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile reagent in organic synthesis and its applicability in various scientific research fields.
Propriétés
Numéro CAS |
92208-05-4 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
benzyl N-[4-(3-oxobutyl)phenyl]carbamate |
InChI |
InChI=1S/C18H19NO3/c1-14(20)7-8-15-9-11-17(12-10-15)19-18(21)22-13-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13H2,1H3,(H,19,21) |
Clé InChI |
TUTBCDRXRIMXSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



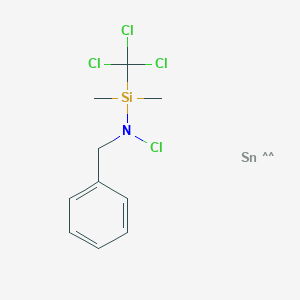
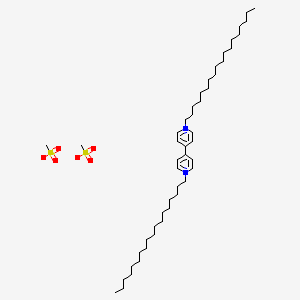
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
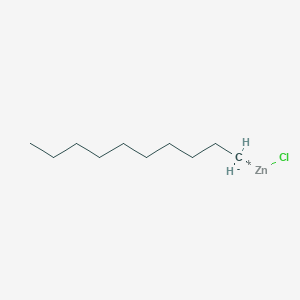
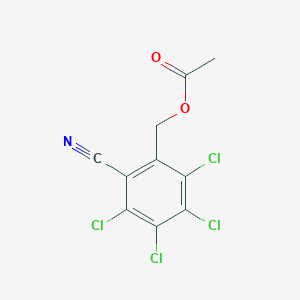
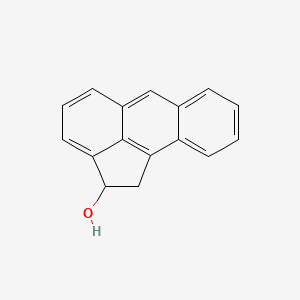

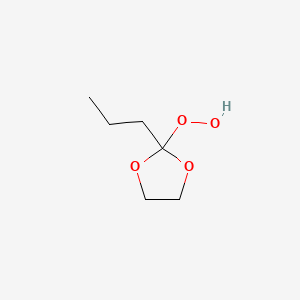
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
